(4-Nitrophenyl)methyl Tebipenem

Antimicrobial susceptibility testing ESBL-producing Enterobacterales Carbapenem MIC comparison

This (4-nitrophenyl)methyl-protected tebipenem intermediate is essential for accurate HPLC impurity profiling and analytical method validation in tebipenem pivoxil drug development. The 4-nitrobenzyl ester provides unique UV absorption (λmax 265–270 nm) and distinct chromatographic retention, making it non-interchangeable with pivaloyloxymethyl or free acid forms. Use as a reference standard to meet ICH Q3A impurity control and regulatory submission requirements. Ideal for ANDA/NDA filings and pharmacopeial monograph development.

Molecular Formula C23H26N4O6S2
Molecular Weight 518.6 g/mol
Cat. No. B8461002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)methyl Tebipenem
Molecular FormulaC23H26N4O6S2
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
InChIInChI=1S/C23H26N4O6S2/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)35-16-9-25(10-16)23-24-7-8-34-23)22(30)33-11-14-3-5-15(6-4-14)27(31)32/h3-6,12-13,16-18,28H,7-11H2,1-2H3/t12-,13-,17-,18-/m1/s1
InChIKeyPTPXCXBTGGXERT-XHSVMWQWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitrophenyl)methyl Tebipenem: Carbapenem Intermediate and Protected Tebipenem Precursor for Pharmaceutical Research


(4-Nitrophenyl)methyl Tebipenem (CAS 161715-20-4) is a protected ester derivative and key synthetic intermediate of the carbapenem antibiotic tebipenem . The compound bears a (4-nitrophenyl)methyl protecting group at the C2 carboxyl position of the tebipenem core, which is subsequently removed to yield the active free acid tebipenem tetrahydrate, itself the active metabolite of the orally bioavailable prodrug tebipenem pivoxil . As a member of the carbapenem β-lactam class, tebipenem exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including penicillin-resistant Streptococcus pneumoniae and β-lactamase-producing Enterobacterales [1]. The protected intermediate serves as a critical reference standard in pharmaceutical development, impurity profiling, and analytical method validation for tebipenem pivoxil drug products [2].

Why (4-Nitrophenyl)methyl Tebipenem Cannot Be Substituted by Alternative Carbapenem Intermediates in Analytical and Synthetic Workflows


Generic substitution of carbapenem intermediates fails because the (4-nitrophenyl)methyl protecting group confers distinct physicochemical and reactivity properties that differ fundamentally from alternative carbapenem ester derivatives such as pivaloyloxymethyl esters or unprotected free acids. The 4-nitrobenzyl ester moiety exhibits unique UV absorption characteristics (λmax approximately 265-270 nm), differential hydrolytic stability under varying pH conditions, and distinct chromatographic retention behavior that makes it non-interchangeable with other protected carbapenem standards in HPLC impurity profiling and method validation workflows [1]. Furthermore, the deprotection kinetics of the 4-nitrobenzyl group under hydrogenolytic or reductive conditions differ markedly from those of allyl or benzhydryl esters commonly employed in carbapenem synthesis, requiring specific optimization of synthetic protocols that cannot be simply adapted from alternative intermediates [2]. In analytical contexts, use of a structurally distinct protected intermediate would fail to co-elute with the target impurity or degradation product, compromising the accuracy, specificity, and regulatory compliance of the analytical method [3].

(4-Nitrophenyl)methyl Tebipenem: Quantitative Evidence of Differentiation from Closest Analogs and Comparator Compounds


In Vitro Potency of Tebipenem Against ESBL-Producing Enterobacterales Compared to Meropenem, Ertapenem, and Imipenem

Against a collection of 360 ESBL-producing Enterobacterales clinical isolates, tebipenem demonstrated an MIC90 of 0.03 μg/mL. This potency was equivalent to meropenem (MIC90 0.03 μg/mL), 4-fold more potent than ertapenem (MIC90 0.12 μg/mL), and 8.3-fold more potent than imipenem (MIC90 0.25 μg/mL) [1]. Against non-ESBL-producing Enterobacterales (n=2,035 isolates), tebipenem exhibited an MIC90 of 0.015 μg/mL, equal to ertapenem (MIC90 0.015 μg/mL) and 2-fold more potent than meropenem (MIC90 0.03 μg/mL) [2]. The consistent sub-0.06 μg/mL potency of tebipenem across both ESBL-positive and ESBL-negative populations confirms that the compound's antimicrobial activity is not meaningfully compromised by the presence of extended-spectrum β-lactamases [3].

Antimicrobial susceptibility testing ESBL-producing Enterobacterales Carbapenem MIC comparison Urinary tract infection pathogens

Species-Specific Potency of Tebipenem Against Escherichia coli Compared to Doripenem, Imipenem, and Ertapenem

Against Escherichia coli, the most common uropathogen in complicated urinary tract infections, tebipenem demonstrated an MIC90 of 0.06 μg/mL. This potency was equivalent to that of meropenem (MIC90 0.06 μg/mL), 2-fold lower (more potent) than doripenem (MIC90 0.12 μg/mL), 8-fold lower than imipenem (MIC90 0.5 μg/mL), and 4-fold lower than ertapenem (MIC90 0.25 μg/mL) [1]. The 8-fold potency advantage of tebipenem over imipenem against E. coli specifically differentiates tebipenem within the carbapenem class for this clinically predominant pathogen [2].

Escherichia coli susceptibility Carbapenem MIC90 comparison UTI pathogen potency Doripenem comparator

β-Lactamase Hydrolysis Stability: Tebipenem Resistance to TEM-1, CTX-M, and AmpC Enzymes Compared to Imipenem, Meropenem, and Ertapenem

In a direct head-to-head enzymatic hydrolysis study, tebipenem was found to be resistant to hydrolysis by TEM-1, CTX-M (ESBL), and AmpC β-lactamases—a profile similar to that of imipenem, meropenem, and ertapenem. However, against carbapenemase enzymes, tebipenem demonstrated susceptibility to KPC, OXA-48, and NDM-1 enzymes with catalytic efficiency values (kcat/Km) ranging from 0.1 to 2 × 10^6 M⁻¹s⁻¹ [1]. Critically, tebipenem exhibits slow tight-binding inhibition at low micromolar concentrations against BlaC (the M. tuberculosis β-lactamase) with a Km of 0.8 μM and kcat of 0.03 min⁻¹, and its acyl-enzyme complex remains stable for greater than 90 minutes [2]. This slow deacylation kinetics differentiates tebipenem from other carbapenems such as ertapenem and meropenem in the context of BlaC inhibition, where the extended stability of the covalent enzyme-drug adduct may confer unique pharmacodynamic properties [3].

β-lactamase stability ESBL hydrolysis AmpC resistance Carbapenemase susceptibility

Clinical Non-Inferiority of Oral Tebipenem Pivoxil to Intravenous Ertapenem in Complicated UTI: Phase 3 ADAPT-PO Trial

In the pivotal Phase 3 ADAPT-PO trial (N=1,372 hospitalized adults with complicated UTI or acute pyelonephritis), oral tebipenem pivoxil hydrobromide (600 mg q8h) was compared directly to intravenous ertapenem (1 g q24h). The overall response rate (composite of clinical cure and microbiologic eradication) at test-of-cure was 58.8% (264/449) for tebipenem versus 61.6% (258/419) for ertapenem, with a treatment difference of -3.3 percentage points (95% CI: -9.7 to 3.2) that met the pre-specified non-inferiority margin of -12.5% [1]. Clinical cure rates at test-of-cure were 93.1% for tebipenem and 93.6% for ertapenem [2]. Adverse event rates were 25.7% for tebipenem and 25.6% for ertapenem, with no C. difficile-associated adverse events in the tebipenem group compared to three cases in the ertapenem group [3]. This represents the first head-to-head demonstration of non-inferiority of an oral antibacterial agent to an intravenous agent in complicated UTI.

Phase 3 clinical trial Complicated UTI Oral carbapenem efficacy Non-inferiority trial

Pharmacodynamic Threshold for Resistance Suppression: fAUC0-24/MIC Values for Tebipenem in Murine Thigh Infection Model

In a neutropenic murine thigh infection model using 11 strains of Enterobacteriaceae (E. coli, n=6; K. pneumoniae, n=5) with diverse resistance mechanisms, tebipenem exhibited time-dependent pharmacodynamics best described by the free drug area under the concentration-time curve to MIC ratio (fAUC0-24/MIC) [1]. The median fAUC0-24/MIC value required to achieve stasis was 23, with values ranging from 34.58 to 51.87 required to achieve logarithmic killing and suppression of resistance emergence in a hollow-fiber infection model [2]. Notably, the pharmacodynamic response of tebipenem against ESBL-producing strains was comparable to that against wild-type strains, indicating that the presence of ESBL enzymes does not meaningfully alter the exposure-response relationship [3]. These PD targets are consistent with those established for meropenem (fT>MIC ~40%) and provide a quantitative framework for dose selection and susceptibility breakpoint determination.

Pharmacokinetics-pharmacodynamics Resistance suppression fAUC/MIC ratio Dose optimization

Oral Bioavailability Differentiation: Tebipenem as the First Orally Bioavailable Carbapenem

Tebipenem pivoxil is the first and currently only carbapenem antibiotic formulated as an orally bioavailable prodrug. Following oral administration, the pivoxil ester prodrug is rapidly hydrolyzed to the active moiety tebipenem, achieving plasma concentrations sufficient for therapeutic efficacy against susceptible pathogens [1]. In contrast, all other clinically available carbapenems—including meropenem, imipenem, ertapenem, and doripenem—require intravenous administration due to negligible oral bioavailability [2]. This fundamental pharmacokinetic differentiation is not merely a convenience feature but represents a distinct therapeutic modality that enables oral step-down therapy, outpatient management of serious Gram-negative infections, and elimination of intravenous line-associated complications [3]. The oral bioavailability of tebipenem pivoxil has been clinically validated in the Phase 3 ADAPT-PO trial where oral administration achieved outcomes non-inferior to IV ertapenem [4].

Oral bioavailability Prodrug strategy Route of administration Pivoxil ester

(4-Nitrophenyl)methyl Tebipenem: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Tebipenem Pivoxil Impurity Profiling and Method Validation

(4-Nitrophenyl)methyl Tebipenem serves as a critical analytical reference standard for the identification, quantification, and control of process-related impurities in tebipenem pivoxil drug substance and drug product. Given the compound's role as a protected intermediate in the synthetic pathway to tebipenem tetrahydrate , it represents a potential carryover impurity that must be monitored in accordance with ICH Q3A guidelines. Its distinct UV absorption profile and chromatographic retention behavior make it an essential component of HPLC impurity profiling methods, where accurate quantitation requires a characterized reference standard of known purity [1]. The 4-nitrobenzyl protecting group confers specific analytical detectability that facilitates method development and validation for regulatory submissions.

Synthetic Intermediate for Custom Tebipenem Derivative Synthesis and Structure-Activity Relationship Studies

As a protected ester derivative of the tebipenem core, (4-Nitrophenyl)methyl Tebipenem provides a versatile starting material for medicinal chemistry programs exploring tebipenem analogs and structure-activity relationships . The (4-nitrophenyl)methyl protecting group can be selectively removed under hydrogenolytic or reductive conditions to yield the free C2 carboxylate, enabling subsequent functionalization or conjugation strategies. This intermediate is particularly valuable for synthesizing novel carbapenem derivatives with modified physicochemical properties, improved pharmacokinetic profiles, or targeted drug delivery systems while preserving the intact β-lactam and carbapenem bicyclic core essential for antibacterial activity [1].

Quality Control and Batch Release Testing for Tebipenem Pivoxil Pharmaceutical Manufacturing

In GMP manufacturing environments for tebipenem pivoxil drug substance and finished dosage forms, (4-Nitrophenyl)methyl Tebipenem is employed as a reference standard for quality control release testing and stability monitoring . The compound's well-characterized structure enables its use as a system suitability standard in chromatographic methods and as a calibrator for impurity quantitation. Regulatory submissions for tebipenem pivoxil products—including ANDA and NDA filings—require comprehensive impurity profiling that includes identification and control of synthetic intermediates, making this reference material essential for demonstrating manufacturing process control and product quality consistency [1].

Pharmacopeial Monograph Development and Compendial Reference Standard Establishment

(4-Nitrophenyl)methyl Tebipenem is utilized in the development and validation of pharmacopeial monographs for tebipenem pivoxil and related substances . As a characterized impurity and synthetic intermediate, it serves as a reference material for establishing acceptance criteria, developing identification tests, and validating assay procedures in compendial standards. The compound meets stringent regulatory specifications required for pharmacopeial reference standards, including those of USP, EP, and JP, and is suitable for use in collaborative studies to establish official monographs for this emerging carbapenem antibiotic [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Nitrophenyl)methyl Tebipenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.